molecular formula C8H7ClF3N B13115609 2-Chloro-6-(2,2,2-trifluoroethyl)aniline

2-Chloro-6-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13115609
M. Wt: 209.59 g/mol
InChI Key: HLKVJMIYZLFETO-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7ClF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 2-chloroaniline with 2,2,2-trifluoroethylamine. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets. For instance, in the iron porphyrin-catalyzed N-trifluoroethylation reaction, the compound undergoes a cascade diazotization/N-trifluoroethylation process . The presence of the trifluoroethyl group can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(2,2,2-trifluoroethyl)aniline is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-chloro-6-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7ClF3N/c9-6-3-1-2-5(7(6)13)4-8(10,11)12/h1-3H,4,13H2

InChI Key

HLKVJMIYZLFETO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)CC(F)(F)F

Origin of Product

United States

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